An In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-inden-4-amine (4-Aminoindan)
An In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-inden-4-amine (4-Aminoindan)
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dihydro-1H-inden-4-amine, a key building block in medicinal chemistry and organic synthesis. We delve into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation and purity assessment of this compound. This document is structured to serve as a practical reference, blending theoretical explanations with detailed experimental protocols and in-depth spectral interpretation. By explaining the causality behind spectral features, this guide equips researchers with the necessary insights for confident characterization of 4-aminoindan and related molecular scaffolds.
Introduction: The Significance of 4-Aminoindan
2,3-dihydro-1H-inden-4-amine, commonly known as 4-aminoindan, is a primary amine derivative of the indane bicyclic system.[1] Its rigid framework and functional handles make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2] For instance, it has been utilized in the synthesis of compounds targeting various receptors and enzymes.[2]
Given its role as a foundational precursor, the absolute certainty of its molecular structure and purity is paramount. Any impurities or isomeric misassignments can lead to significant downstream consequences in multi-step syntheses, affecting reaction yields, biological activity, and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive structural characterization of organic molecules in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4-aminoindan, offering a self-validating framework for its identification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for 2,3-dihydro-1H-inden-4-amine is essential. The structure below will be used as the reference for all spectral assignments throughout this guide.
Figure 1: Molecular structure of 2,3-dihydro-1H-inden-4-amine with IUPAC numbering.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is the cornerstone of structural elucidation, providing rich information about the number of distinct proton environments, their relative quantities, and their connectivity through spin-spin coupling.[4]
Experimental Protocol: ¹H NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Protocol Steps:
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Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dihydro-1H-inden-4-amine in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power and the fact that its residual proton signal does not overlap with key signals of the analyte.[1][5] Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: The data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]
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Acquisition Parameters:
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Temperature: Set the probe temperature to 298 K (25 °C).
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Pulse Sequence: Use a standard single-pulse sequence.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: ~2-5 seconds.
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Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.[5] Integrate the signals to determine the relative number of protons.
Data Presentation and Interpretation
The following table summarizes the experimental ¹H NMR data for 2,3-dihydro-1H-inden-4-amine, acquired in DMSO-d₆ at 400 MHz.[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 6.80 | Triplet (t) | 7.6 | 1H | H6 |
| B | 6.42 | Doublet (d) | 6.8 | 1H | H5 or H7 |
| C | 6.36 | Doublet (d) | 7.8 | 1H | H7 or H5 |
| D | 4.77 | Singlet (s) | - | 2H | NH₂ |
| E | 2.76 | Triplet (t) | 7.5 | 2H | H1 or H3 |
| F | 2.61 | Triplet (t) | 7.3 | 2H | H3 or H1 |
| G | 1.95 | Multiplet (m) | - | 2H | H2 |
Causality and In-Depth Signal Assignment
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Aromatic Protons (Signals A, B, C): The signals between δ 6.3 and 6.8 ppm are characteristic of protons attached to an aromatic ring.
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Signal A (δ 6.80, t): This signal is a triplet, which indicates it has two neighboring protons according to the n+1 rule.[4] In the aromatic ring, only the H6 proton is coupled to two neighbors (H5 and H7). The coupling constant of 7.6 Hz is typical for ortho-coupling in a benzene ring.
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Signals B & C (δ 6.42, d; δ 6.36, d): These two signals are doublets, meaning each is coupled to only one neighboring proton. This corresponds to H5 and H7, which are each coupled only to H6. The electron-donating amino group (-NH₂) causes significant shielding (a shift to a lower ppm value) of the ortho (H5) and para (H7) protons relative to the meta proton (H6), explaining why they appear upfield from H6. The precise assignment of H5 vs. H7 is non-trivial without 2D NMR data but they are unambiguously assigned to these two positions.
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Amine Protons (Signal D):
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Signal D (δ 4.77, s): This singlet integrates to two protons and is assigned to the amine (-NH₂) group. Amine protons often appear as a broad singlet because their coupling to adjacent protons can be averaged out by chemical exchange with trace amounts of water in the solvent or by quadrupolar broadening from the ¹⁴N nucleus.[3]
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Aliphatic Protons (Signals E, F, G): These signals in the upfield region (δ 1.9-2.8 ppm) correspond to the three methylene (-CH₂-) groups in the five-membered ring.
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Signal G (δ 1.95, m): This signal, appearing as a complex multiplet (often a quintet or pseudo-quintet), is assigned to the H2 protons. It is coupled to four neighboring protons (two on C1 and two on C3), resulting in a complex splitting pattern. It is the most shielded of the aliphatic protons as it is furthest from the deshielding aromatic ring.
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Signals E & F (δ 2.76, t; δ 2.61, t): These two triplets are assigned to the H1 and H3 protons. Each of these methylene groups is adjacent to only one other methylene group (C2), and thus their signals are split into triplets by the two H2 protons. Their downfield shift relative to H2 is due to their benzylic position, being directly attached to the aromatic system, which exerts a deshielding effect.[7]
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Workflow for ¹H NMR Analysis
Figure 3: Workflow for ¹³C NMR spectral interpretation.
Conclusion
The structural integrity of 2,3-dihydro-1H-inden-4-amine can be unequivocally confirmed through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides a distinct fingerprint, with characteristic signals for its aromatic, aliphatic, and amine protons, whose multiplicities and coupling constants confirm the connectivity of the indane framework. While experimental ¹³C NMR data is not widely published, a predictive analysis based on established chemical shift theory robustly supports the proposed structure, anticipating nine unique carbon signals in well-defined spectral regions. The protocols and interpretations detailed in this guide provide researchers and drug development professionals with a validated methodology for the routine and reliable spectroscopic characterization of this important synthetic intermediate, ensuring quality and consistency in their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 4-Aminoindan. PubChem Compound Database. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]
-
Pabira, S. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Ogoshi, T., & Akine, S. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(11), 1473. Available from: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PubMed. (n.d.). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
Gryder, B. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 648-654. Available from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
Sources
- 1. 4-AMINOINDAN | 32202-61-2 [chemicalbook.com]
- 2. 4-Aminoindan 97 32202-61-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
